2-(2-Thiophen-2-ylethenyl)benzoic acid
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Overview
Description
2-(2-Thiophen-2-ylethenyl)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by the presence of a thiophene ring attached to a benzoic acid moiety via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiophen-2-ylethenyl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method includes the chloromethylation of thiophene using formaldehyde and concentrated hydrochloric acid to produce 2-(chloromethyl)thiophene. This intermediate is then reacted with triethyl phosphite to yield 2-thiophenemethylphosphonic acid diethyl ester. The final step involves the condensation of this ester with o-carboxybenzaldehyde in the presence of sodium methoxide to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chloromethylation, phosphonation, and condensation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thiophen-2-ylethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
2-(2-Thiophen-2-ylethenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 2-(2-Thiophen-2-ylethenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, enhancing its efficacy as a pharmacological agent .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thiophen-2-ylethyl)benzoic acid: Similar structure but with an ethyl linkage instead of ethenyl.
2-(2-Thiophen-2-ylvinyl)benzoic acid: Another structural isomer with a vinyl linkage.
2-(2-Thiophen-2-ylmethyl)benzoic acid: Contains a methyl linkage instead of ethenyl.
Uniqueness
2-(2-Thiophen-2-ylethenyl)benzoic acid is unique due to its specific ethenyl linkage, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-thiophen-2-ylethenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSJZCAENPGUEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353378 |
Source
|
Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1966-89-8 |
Source
|
Record name | 2-[2-(Thiophen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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